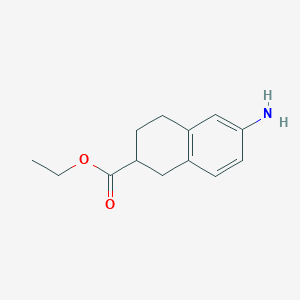![molecular formula C13H17N3O2 B3196226 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one CAS No. 97211-74-0](/img/structure/B3196226.png)
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one
説明
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one, also known as JNJ-40411813, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
科学的研究の応用
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have potent inhibitory activity against various kinases, including cyclin-dependent kinase 9 (CDK9), glycogen synthase kinase 3 beta (GSK3β), and Janus kinase 2 (JAK2). These kinases are involved in various cellular processes, including transcription, cell cycle regulation, and inflammation. Therefore, this compound has been investigated as a potential therapeutic agent for cancer, neurological disorders, and inflammatory diseases.
作用機序
6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one exerts its inhibitory activity by binding to the ATP-binding site of its target kinases. This results in the inhibition of kinase activity, which leads to downstream effects on cellular processes. For example, inhibition of CDK9 by this compound has been shown to block transcriptional elongation and induce apoptosis in cancer cells. Inhibition of GSK3β has been shown to promote neuroprotection and reduce inflammation in preclinical models of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against its target kinases in biochemical assays. In preclinical models, this compound has been shown to have antitumor activity in various cancer types, including leukemia, lymphoma, and solid tumors. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. In addition, this compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.
実験室実験の利点と制限
One of the advantages of 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one is its potent inhibitory activity against multiple kinases, which makes it a versatile tool for studying various cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can limit its use in certain experimental settings. In addition, the selectivity of this compound for its target kinases may vary depending on the experimental conditions, which can affect the interpretation of results.
将来の方向性
There are several future directions for 6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one research. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes will provide insights into its potential therapeutic applications.
特性
IUPAC Name |
6-(2-morpholin-4-ylethyl)-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13-11-2-1-3-14-12(11)10-16(13)5-4-15-6-8-18-9-7-15/h1-3H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALHNDJCWDHPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693614 | |
| Record name | 6-[2-(Morpholin-4-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97211-74-0 | |
| Record name | 6-[2-(Morpholin-4-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



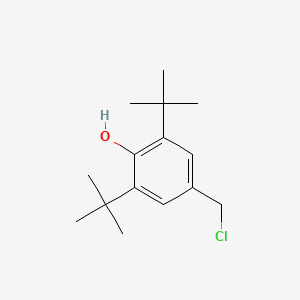

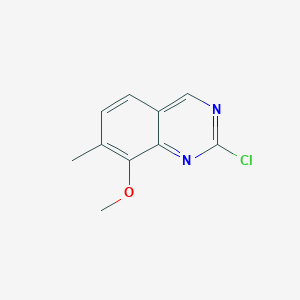
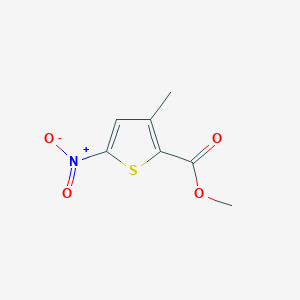
![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)
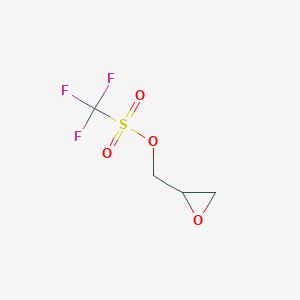
![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde hydrochloride](/img/structure/B3196181.png)

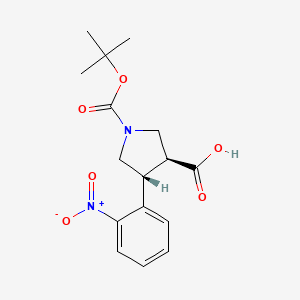
![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)
![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)
![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

